molecular formula C24H23F2N7O B1681212 Takeda103A CAS No. 865609-72-9

Takeda103A

Cat. No.: B1681212
CAS No.: 865609-72-9
M. Wt: 463.5 g/mol
InChI Key: VWBSMGFTNCQOMB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Takeda103A, also known as CMPD103A, is a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a key player in the regulation of G protein-coupled receptors (GPCRs), which are central to many physiological processes .

Mode of Action

This compound interacts with GRK2 and inhibits its activity. This interaction prevents the phosphorylation of GPCRs by GRK2 .

Biochemical Pathways

The inhibition of GRK2 by this compound affects the GPCR signaling pathway. GPCRs are involved in a wide range of physiological processes, including sensory perception, immune response, and regulation of mood and behavior . By inhibiting GRK2, this compound can potentially modulate these processes.

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable solvent for research purposes.

Result of Action

The inhibition of GRK2 by this compound can potentially modulate the physiological processes regulated by GPCRs. For instance, this compound has been suggested to have potential for the research of heart failure , a condition where GPCR signaling plays a crucial role.

Chemical Reactions Analysis

Takeda103A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO and ethanol, which are used to dissolve the compound for further reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

Takeda103A is a compound developed as a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), which plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular diseases and heart failure, where GRK2 is implicated.

This compound exhibits high selectivity for GRK2, with an IC50 value of approximately 50 nM, making it significantly more potent than other AGC kinases. The compound's mechanism involves binding to the active site of GRK2, inhibiting its activity and subsequently affecting GPCR signaling pathways. This inhibition can lead to enhanced cardiac function and reduced heart failure symptoms by modulating the phosphorylation of β-adrenergic receptors .

Comparative Potency

The following table summarizes the IC50 values of this compound compared to other known inhibitors:

CompoundIC50 (nM)Selectivity
This compound50Highly selective for GRK2 over GRK1 and GRK5
Balanol320Moderate selectivity
Paroxetine230Non-selective
CCG215022150Selective for GRK2

Structural Insights

Crystallographic studies have provided insights into the binding interactions between this compound and GRK2. The compound occupies a hydrophobic pocket within the kinase domain, which is critical for its inhibitory activity. Structural analysis reveals that modifications to the scaffold can enhance potency and selectivity against other kinases .

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound in various cellular models. For instance, cardiac myocytes treated with this compound showed improved contractility and reduced apoptosis compared to untreated controls. These findings suggest that GRK2 inhibition may confer protective effects on cardiac tissue under stress conditions .

Clinical Implications

Although this compound has not progressed to clinical trials, its biological activity suggests potential applications in treating heart failure and other cardiovascular disorders. Research indicates that selective GRK2 inhibitors like this compound could enhance cardiac performance without the side effects associated with non-selective kinase inhibitors .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBSMGFTNCQOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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